6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one
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Overview
Description
6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the piperidinyl and pyrrolidinyl groups through nucleophilic substitution and sulfonylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Explored for its potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
Pyrimidine derivatives: Exhibit diverse biological activities, including antimicrobial, antiviral, and antitumor properties.
Uniqueness
6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one is unique due to its specific structural features and the combination of functional groups, which may confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6-methyl-2-[[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-17-4-9-21(27)26(23-17)16-18-10-14-24(15-11-18)22(28)19-5-7-20(8-6-19)31(29,30)25-12-2-3-13-25/h4-9,18H,2-3,10-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUKRAVISREPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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